Melphalan flufenamide hydrochloride - 380449-54-7

Melphalan flufenamide hydrochloride

Catalog Number: EVT-3318923
CAS Number: 380449-54-7
Molecular Formula: C24H31Cl3FN3O3
Molecular Weight: 534.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melphalan flufenamide hydrochloride, also known by its developmental name J1, is a novel peptide-drug conjugate (PDC) designed to improve the delivery and efficacy of the alkylating agent melphalan. [] It consists of melphalan linked to a dipeptide moiety (flufenamide) via an ester bond. This design enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively than melphalan alone. [] Once inside the cell, particularly in tumor cells with high aminopeptidase activity, the peptide bond is cleaved, releasing melphalan and trapping it intracellularly. [, ] This targeted approach aims to increase the concentration of the active drug in tumor cells while minimizing systemic exposure and potential side effects.

Synthesis Analysis
  • Aminopeptidase N (APN) activation: Melflufen is designed as a prodrug, activated intracellularly by APN, leading to the release of melphalan. []
  • Lipophilic nature: The dipeptide moiety, flufenamide, significantly increases the lipophilicity of the molecule, enabling it to cross cell membranes efficiently. [, , ]
  • Intracellular Trapping: Following enzymatic cleavage by APN, the released melphalan, a hydrophilic molecule, becomes trapped within the tumor cells, leading to higher intracellular concentrations compared to direct melphalan administration. []
Molecular Structure Analysis
  • Melphalan moiety: Responsible for the alkylating activity, forming DNA crosslinks and inducing cell death. [, , , ]
  • Flufenamide moiety: A dipeptide that significantly enhances the lipophilicity of the conjugate, facilitating cellular uptake. [, , ]
  • Ester linkage: Connects the melphalan and flufenamide moieties, susceptible to cleavage by intracellular peptidases, releasing the active melphalan. [, , ]
Mechanism of Action
  • Cellular Uptake: The lipophilic nature of melflufen allows it to efficiently penetrate cell membranes and enter cells, including those resistant to conventional melphalan. [, , , ]
  • Aminopeptidase Activation: Inside the cell, primarily in tumor cells with elevated aminopeptidase activity, particularly APN, melflufen undergoes enzymatic hydrolysis, cleaving the ester bond and releasing the active drug melphalan. [, , , , ]
  • Intracellular Melphalan Accumulation: The hydrophilic melphalan released within the cell becomes trapped, leading to a significantly higher intracellular concentration compared to direct melphalan administration. [, , , , ]
  • DNA Alkylation and Cell Death: The released melphalan alkylates DNA, primarily at the N7 position of guanine, inducing DNA intra-and inter-strand cross-links, ultimately leading to cell death. [, , , , , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: Melflufen exhibits significantly higher lipophilicity compared to melphalan, enabling it to cross cell membranes efficiently. [, , , ] This property is attributed to the flufenamide moiety.
  • Hydrolysis: The ester bond linking melphalan and flufenamide is susceptible to hydrolysis by intracellular aminopeptidases, particularly APN, leading to the release of active melphalan. [, , , ]
Applications
  • Multiple Myeloma: Extensive research demonstrates the efficacy of melflufen in MM, including those resistant to melphalan and other therapies. [, , , , , ] Studies show efficacy in various settings, including relapsed/refractory MM and triple-class refractory MM. [, , , , , ] It has demonstrated synergy with other anti-myeloma agents like bortezomib, lenalidomide, and dexamethasone. [, ]
  • Osteosarcoma: Preclinical studies show promising results for melflufen in treating osteosarcoma, particularly in cases resistant to standard therapies like methotrexate and doxorubicin. [] The study highlighted a correlation between sensitivity to melflufen and high ANPEP (the gene encoding APN) expression, further supporting the drug's targeted mechanism of action.
  • Other Solid Tumors: Initial investigations explored the activity of melflufen in solid tumors, including ovarian, lung, and bladder cancers. [, , ] While showing some evidence of antitumor activity, further research is needed to determine its full potential in these cancer types.
Future Directions
  • Biomarker Development: Identifying biomarkers, such as APN expression levels, could help select patients most likely to benefit from melflufen therapy, leading to more personalized treatment strategies. [, , ]
  • Combination Therapies: Investigating melflufen in combination with other targeted therapies, immunotherapies, or novel agents could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
  • Expansion to Other Cancers: Exploring the therapeutic potential of melflufen in other malignancies with high aminopeptidase activity, beyond MM and osteosarcoma, could provide new treatment avenues for patients with limited options. [, , ]

Properties

CAS Number

380449-54-7

Product Name

Melphalan flufenamide hydrochloride

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride

Molecular Formula

C24H31Cl3FN3O3

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1

InChI Key

ZCMWSKHHXLCVHI-VROPFNGYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.